molecular formula C15H23NO B13167533 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol

1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol

Cat. No.: B13167533
M. Wt: 233.35 g/mol
InChI Key: AGAJWAVKKNZWGT-UHFFFAOYSA-N
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Description

1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol is a chemical compound with the molecular formula C15H23NO It is characterized by a cyclohexanol ring substituted with a benzylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol typically involves the reaction of benzylamine with 4-methylcyclohexanone. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylcyclohexanone, while reduction can produce different amine derivatives.

Scientific Research Applications

1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexanol ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Benzylamine: A simpler compound with similar functional groups but lacking the cyclohexanol ring.

    4-Methylcyclohexanone: Shares the cyclohexanol ring but lacks the benzylamino group.

    N-Benzylcyclohexylamine: Similar structure but with different substitution patterns.

Uniqueness: 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol is unique due to the combination of the benzylamino group and the cyclohexanol ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[(benzylamino)methyl]-4-methylcyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-13-7-9-15(17,10-8-13)12-16-11-14-5-3-2-4-6-14/h2-6,13,16-17H,7-12H2,1H3

InChI Key

AGAJWAVKKNZWGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CNCC2=CC=CC=C2)O

Origin of Product

United States

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